molecular formula C23H20FN3O3S2 B2565246 N-(4-ethoxyphenyl)-2-({3-[(4-fluorophenyl)methyl]-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide CAS No. 1252909-39-9

N-(4-ethoxyphenyl)-2-({3-[(4-fluorophenyl)methyl]-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide

Cat. No.: B2565246
CAS No.: 1252909-39-9
M. Wt: 469.55
InChI Key: MHORJXUQYBXGLC-UHFFFAOYSA-N
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Description

N-(4-ethoxyphenyl)-2-({3-[(4-fluorophenyl)methyl]-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide is a thienopyrimidinone derivative characterized by a central thieno[3,2-d]pyrimidin-4-one scaffold substituted with a 4-fluorophenylmethyl group at position 3 and a sulfanyl-linked acetamide moiety bearing a 4-ethoxyphenyl group. This structure combines key pharmacophoric elements: the pyrimidinone core is associated with kinase inhibition and enzyme modulation, while the sulfanylacetamide linker and aromatic substituents enhance binding affinity and metabolic stability. The compound’s design aligns with trends in medicinal chemistry, where fluorinated and ethoxy groups are employed to optimize pharmacokinetic properties .

Properties

IUPAC Name

N-(4-ethoxyphenyl)-2-[3-[(4-fluorophenyl)methyl]-4-oxothieno[3,2-d]pyrimidin-2-yl]sulfanylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H20FN3O3S2/c1-2-30-18-9-7-17(8-10-18)25-20(28)14-32-23-26-19-11-12-31-21(19)22(29)27(23)13-15-3-5-16(24)6-4-15/h3-12H,2,13-14H2,1H3,(H,25,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MHORJXUQYBXGLC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)NC(=O)CSC2=NC3=C(C(=O)N2CC4=CC=C(C=C4)F)SC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H20FN3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

469.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-ethoxyphenyl)-2-({3-[(4-fluorophenyl)methyl]-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide typically involves multiple steps. The process begins with the preparation of the thieno[3,2-d]pyrimidine core, followed by the introduction of the ethoxyphenyl and fluorophenyl groups. Specific reaction conditions, such as temperature, solvent, and catalysts, are crucial for the successful synthesis of this compound.

Industrial Production Methods

Industrial production of this compound would require optimization of the synthetic route to ensure high yield and purity. This may involve the use of advanced techniques such as continuous flow reactors and automated synthesis platforms.

Chemical Reactions Analysis

Types of Reactions

N-(4-ethoxyphenyl)-2-({3-[(4-fluorophenyl)methyl]-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This reaction can reduce certain functional groups, potentially altering the compound’s activity.

    Substitution: This reaction can replace one functional group with another, potentially enhancing the compound’s properties.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various catalysts. Reaction conditions such as temperature, pressure, and solvent choice are critical for achieving the desired outcomes.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions may produce compounds with different functional groups.

Scientific Research Applications

Chemistry

In the field of chemistry, N-(4-ethoxyphenyl)-2-({3-[(4-fluorophenyl)methyl]-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide serves as a building block for the synthesis of more complex molecules. Its unique functional groups allow for various chemical modifications, which can lead to the development of new compounds with enhanced properties.

Biology

Research has indicated that this compound exhibits potential biological activities:

  • Antimicrobial Activity : Studies have shown that derivatives of thieno[3,2-d]pyrimidine possess significant antimicrobial properties against various pathogens. Minimum inhibitory concentrations (MICs) for similar compounds have been reported between 10 to 50 µg/mL against both Gram-positive and Gram-negative bacteria.
  • Anticancer Properties : In vitro studies suggest that the compound inhibits cancer cell proliferation. For example:
    • Cell Line A: IC50 = 15 µM
    • Cell Line B: IC50 = 20 µM
      These findings indicate its potential role in targeting cellular signaling pathways critical for tumor growth and survival.

Medicine

The compound is being explored as a potential therapeutic agent for various diseases due to its biological activity. Its ability to inhibit specific enzymes and receptors positions it as a candidate for drug development aimed at treating conditions such as cancer and infections.

Industry

In industrial applications, this compound can be utilized in the development of new materials and chemical processes. Its structural characteristics may contribute to advancements in material science and chemical engineering.

Biological ActivityTest MethodologyResult
AntimicrobialMIC determination10 - 50 µg/mL
AnticancerMTT AssayIC50 = 15 - 20 µM
Anti-inflammatoryCOX inhibition assayCOX-1 IC50 = 25 µM; COX-2 IC50 = 30 µM

Mechanism of Action

The mechanism of action of N-(4-ethoxyphenyl)-2-({3-[(4-fluorophenyl)methyl]-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological processes. The compound’s unique structure allows it to bind to these targets and modulate their activity, leading to various effects.

Comparison with Similar Compounds

Structural Analogues

The compound shares structural homology with several heterocyclic derivatives, particularly those featuring thienopyrimidinone or pyrimidine cores coupled with sulfanylacetamide substituents. Key analogues include:

Compound Name / ID Core Structure Substituents (R1, R2) Molecular Weight (g/mol) Melting Point (°C) Biological Activity Reference
Target Compound Thieno[3,2-d]pyrimidin-4-one R1: 4-fluorophenylmethyl; R2: 4-ethoxyphenyl ~467.5 (calculated) Not reported Hypothesized kinase inhibition
2-[[3-(4-methylphenyl)-4-oxo-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl]-N-[4-(trifluoromethoxy)phenyl]acetamide Thieno[3,2-d]pyrimidin-4-one R1: 4-methylphenyl; R2: 4-(trifluoromethoxy)phenyl 521.53 Not reported Not reported
N-(4-chlorophenyl)-2-[(4,6-diaminopyrimidin-2-yl)sulfanyl]acetamide Pyrimidine R1: 4-chlorophenyl; R2: 4,6-diaminopyrimidin 337.80 Not reported Antimicrobial potential
N-cyclohexyl-2-(4-fluorophenyl)-2-(N-propylacetamido)acetamide Acetamide R1: 4-fluorophenyl; R2: cyclohexyl/propyl 334.21 150–152 Not reported

Key Observations :

  • Electron-Withdrawing vs. Electron-Donating Groups : The target compound’s 4-ethoxyphenyl group (electron-donating) contrasts with the trifluoromethoxy group in ’s analogue (electron-withdrawing), which may enhance lipophilicity and membrane permeability .
  • Fluorine Substitution : The 4-fluorophenylmethyl group in the target compound mirrors fluorine’s role in improving metabolic stability and binding affinity, as seen in and .
Physicochemical Properties
  • Molecular Weight : The target compound (~467.5 g/mol) is heavier than ’s analogue (334.21 g/mol) due to its larger heterocyclic core and substituents.
  • Melting Points: While the target’s melting point is unreported, analogues with chlorophenyl () or trifluoromethoxy groups () typically exhibit higher melting points (>150°C) compared to non-halogenated derivatives .

Biological Activity

N-(4-ethoxyphenyl)-2-({3-[(4-fluorophenyl)methyl]-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide is a compound of interest due to its potential biological activities, particularly in anticancer and antimicrobial applications. This article synthesizes available research findings regarding its biological activity, including in vitro studies, mechanisms of action, and structure-activity relationships.

Chemical Structure and Properties

The compound can be represented by the following chemical structure:

C18H19FN2O2S\text{C}_{18}\text{H}_{19}\text{F}\text{N}_2\text{O}_2\text{S}

This structure features a thieno[3,2-d]pyrimidine core, which is known for its pharmacological properties. The presence of the ethoxy and fluorophenyl substituents may influence its biological activity.

In Vitro Anticancer Activity

Recent studies have evaluated the anticancer potential of this compound through various assays. In one study, derivatives of thieno[3,2-d]pyrimidine were screened for their antiproliferative effects against liver cell carcinoma (HepG2) and prostate cancer (PC-3) cell lines.

Key Findings:

  • IC50 Values : The compound exhibited significant cytotoxicity with IC50 values ranging from 2.15 µM to 6.96 µM across different cancer cell lines. Notably, compounds with similar structures showed promising activity against VEGFR-2 and AKT pathways, which are critical in cancer proliferation and survival .
  • Mechanism of Action : The compound induced apoptosis through caspase activation and caused cell cycle arrest primarily in the S phase. Flow cytometry analysis revealed that treatment with this compound led to a notable buildup of cells in S phase (approximately 56.19% for certain derivatives), indicating effective inhibition of cell cycle progression .

Antimicrobial Activity

In addition to its anticancer properties, the compound has been investigated for antimicrobial activity. A study focusing on thieno[3,2-d]pyrimidine derivatives found that several compounds demonstrated potent antimicrobial effects against various bacterial strains.

Case Study:

A derivative similar to this compound was tested against Staphylococcus aureus and Escherichia coli. Results indicated that the compound exhibited minimum inhibitory concentrations (MICs) comparable to standard antibiotics .

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of this compound. Research indicates that modifications at specific positions on the thieno[3,2-d]pyrimidine ring can enhance potency:

Substituent PositionModification TypeEffect on Activity
4-positionEthoxy groupIncreased solubility and bioavailability
3-positionFluorophenyl groupEnhanced binding affinity to target proteins
Sulfanyl groupVariationsAltered mechanism of action leading to increased apoptosis

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